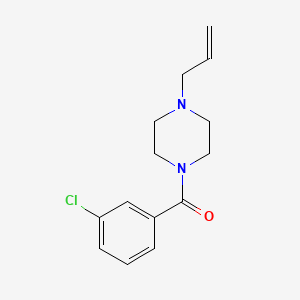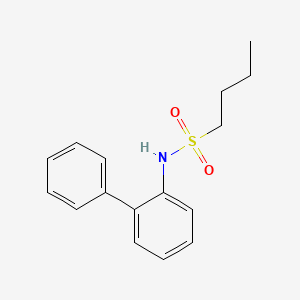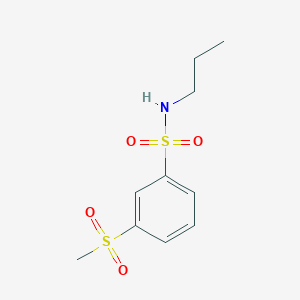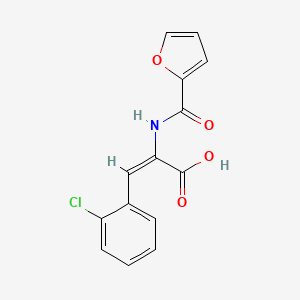
1-allyl-4-(3-chlorobenzoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-allyl-4-(3-chlorobenzoyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is a synthetic compound that has been extensively studied in the field of medicinal chemistry due to its potential applications in drug discovery.
作用機序
The exact mechanism of action of 1-allyl-4-(3-chlorobenzoyl)piperazine is not fully understood. However, it is believed to act as a modulator of the serotonin and dopamine receptors in the brain. The compound has been found to bind to the 5-HT1A and 5-HT2A receptors, as well as the D2 and D3 receptors. This binding leads to the modulation of neurotransmitter release, which in turn affects the behavior and mood of the individual.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a critical role in regulating mood, behavior, and cognition. The compound has also been found to exhibit anti-inflammatory and antioxidant activities, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
The advantages of using 1-allyl-4-(3-chlorobenzoyl)piperazine in lab experiments include its high purity, high yield, and well-established synthesis method. The compound has also been extensively studied, which makes it a valuable tool for investigating the pharmacological and biochemical effects of piperazine derivatives. However, the limitations of using this compound include its potential toxicity and the need for appropriate safety precautions when handling the compound.
将来の方向性
There are several future directions for the research on 1-allyl-4-(3-chlorobenzoyl)piperazine. One potential direction is to investigate the compound's potential use in the treatment of other disorders such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis. Another direction is to explore the potential of this compound as a lead compound for the development of novel drugs with improved pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and its potential side effects.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in drug discovery. The compound exhibits a wide range of pharmacological activities and has been investigated for its potential use in the treatment of various disorders. The compound's well-established synthesis method, high purity, and high yield make it a valuable tool for investigating the pharmacological and biochemical effects of piperazine derivatives. Future research on this compound may lead to the development of novel drugs with improved pharmacological properties.
合成法
The synthesis of 1-allyl-4-(3-chlorobenzoyl)piperazine involves the reaction of 3-chlorobenzoyl chloride with piperazine in the presence of an appropriate base such as triethylamine. The resulting intermediate is then reacted with allyl bromide in the presence of a palladium catalyst to obtain the final product. The synthesis method has been optimized to yield high purity and high yield of the product.
科学的研究の応用
1-allyl-4-(3-chlorobenzoyl)piperazine has been extensively studied for its potential applications in drug discovery. It has been found to exhibit a wide range of pharmacological activities such as antipsychotic, antidepressant, anxiolytic, and anti-inflammatory activities. The compound has also been investigated for its potential use in the treatment of various disorders such as schizophrenia, anxiety, and depression.
特性
IUPAC Name |
(3-chlorophenyl)-(4-prop-2-enylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c1-2-6-16-7-9-17(10-8-16)14(18)12-4-3-5-13(15)11-12/h2-5,11H,1,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJOVTWZSQQYEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)C(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopropyl-7-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5329401.png)



![3-(benzylthio)-6-(4-chloro-3-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5329425.png)
![3-(3,5-dichloro-2-methoxyphenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5329435.png)
![N-[3-(benzylthio)propyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5329438.png)
![(3R*,3aR*,7aR*)-1-(cyclopropylacetyl)-3-(3,5-difluorophenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5329439.png)
![N-{[1-(2,1,3-benzoxadiazol-5-ylmethyl)pyrrolidin-3-yl]methyl}propane-1-sulfonamide](/img/structure/B5329440.png)


![2,6-dimethyl-4-[(3-methylphenyl)acetyl]morpholine](/img/structure/B5329478.png)

![1-{[2-chloro-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}-4-methylpiperazine](/img/structure/B5329488.png)